Nelonicline (citrate)

α7 nAChR selectivity 5-HT3 receptor off-target gastrointestinal safety

Procure Nelonicline (ABT-126) citrate for research requiring a highly selective α7 nAChR agonist. Its ~10-fold selectivity over 5-HT3 receptors and lack of functional α3β4 activation minimize GI and autonomic confounds, ensuring cleaner electrophysiology and behavioral data. This is the preferred tool for preclinical studies in levodopa-induced dyskinesias (LID) at 0.3–1.0 mg/kg and for translational investigations of negative symptoms in schizophrenia, supported by Phase 2b clinical evidence.

Molecular Formula C23H27N3O8S
Molecular Weight 505.5 g/mol
Cat. No. B8402845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNelonicline (citrate)
Molecular FormulaC23H27N3O8S
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESC1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C17H19N3OS.C6H8O7/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-5,11,13-15H,6-10H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyJIGJENFBLHIYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nelonicline (Citrate) α7 nAChR Agonist: Procurement-Grade Pharmacological and Clinical Evidence Baseline


Nelonicline (ABT-126) citrate is an orally active, brain-penetrant small-molecule α7 nicotinic acetylcholine receptor (nAChR) agonist and allosteric modulator developed by AbbVie (formerly Abbott Laboratories). It binds with high affinity to human α7 nAChRs (Ki = 12.3 nM) and activates recombinant human α7 nAChRs with an EC50 of 2 μM and 74% intrinsic activity relative to acetylcholine [1][2]. Nelonicline reached Phase 2b/3 clinical development for cognitive impairment associated with schizophrenia and mild-to-moderate Alzheimer's disease (AD), and was also investigated preclinically for levodopa-induced dyskinesias in Parkinson's disease [3][4]. It carries a dual pharmacological signature: α7 nAChR agonism combined with 5-HT3 receptor antagonism (Ki = 140 nM), yielding an approximately 10-fold selectivity window for α7 over 5-HT3 [2]. The compound is supplied as the citrate salt (CAS 1026136-84-4; free base CAS 1026134-63-3) and is exclusively for research use.

Why α7 Nicotinic Receptor Agonists Cannot Be Interchanged: Nelonicline (Citrate) Selectivity Context


The α7 nAChR agonist class is pharmacologically heterogeneous. Compounds targeting α7 nAChRs differ dramatically in their off-target profiles—particularly at 5-HT3 receptors (where antagonism can produce gastrointestinal effects) and at ganglionic α3β4 nAChRs (where activation drives autonomic side effects). Nelonicline exhibits a ~10-fold selectivity window for α7 (Ki = 12.3 nM) over 5-HT3 (Ki = 140 nM), whereas encenicline (EVP-6124) shows approximately equal affinity for both targets (51% 5-HT3 inhibition at 10 nM, near its α7 Ki of ~9.98 nM), and varenicline possesses higher affinity for 5-HT3 (Ki = 350 nM) than for α7 (Ki = 620 nM) [1][2][3]. Furthermore, nelonicline's primary metabolism via flavin-containing monooxygenases (FMO3/FMO1) and UGTs—rather than CYP450 isoforms—creates a distinct drug–drug interaction risk profile [4]. These quantitative selectivity and metabolic differences mean that substituting one α7 agonist for another in a research program introduces uncontrolled variables that can confound experimental reproducibility and translational interpretation.

Nelonicline (Citrate): Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement Decisions


α7/5-HT3 Selectivity Ratio: Nelonicline vs Encenicline (EVP-6124)

Nelonicline demonstrates an approximately 10-fold selectivity window for α7 nAChR (Ki = 12.3 nM) over the 5-HT3 receptor (Ki = 140 nM) in radioligand binding assays [1]. In contrast, encenicline (EVP-6124)—another α7 nAChR partial agonist advanced to Phase 3—inhibits the 5-HT3 receptor by 51% at 10 nM, the lowest concentration tested, which is essentially equipotent with its α7 binding affinity (Ki ≈ 9.98 nM) [2]. This near-equal affinity at 5-HT3 receptors has been implicated in the dose-limiting gastrointestinal adverse events that led to the FDA-imposed clinical hold on encenicline's Phase 3 Alzheimer's program in 2015 [3]. Nelonicline's wider α7/5-HT3 selectivity margin may reduce the contribution of 5-HT3-mediated gastrointestinal effects, consistent with its favorable safety profile in Phase 2b trials where constipation was reported in only 5.8% of ABT-126-treated subjects vs 0% placebo, with no serious GI safety signals [4].

α7 nAChR selectivity 5-HT3 receptor off-target gastrointestinal safety schizophrenia cognitive impairment

Preserved Antidyskinetic Efficacy Across Severe Nigrostriatal Degeneration: Nelonicline vs ABT-894 (β2* Agonist)

In MPTP-lesioned squirrel monkeys, nelonicline (ABT-126) dose-dependently reduced levodopa-induced dyskinesias (LIDs) by approximately 60% in animals with moderate nigrostriatal damage (1–2× MPTP; dopamine transporter at 41% of control). Critically, nelonicline retained this antidyskinetic efficacy (~60% reduction) even after re-lesioning to severe nigrostriatal damage (3–4× MPTP; dopamine transporter at 8.9% of control). In the same study, the β2* nAChR agonist ABT-894 also reduced LIDs by ~60% in moderate damage but lost efficacy entirely in severe damage [1]. Nicotine (positive control) reduced LIDs in both severity conditions, paralleling nelonicline's profile. Furthermore, nelonicline at 1.0 mg/kg reduced LIDs by 70% after the morning levodopa dose and 60% after the afternoon dose, with the effect strengthening over continued treatment weeks [2]. No drug treatment worsened parkinsonian motor scores.

levodopa-induced dyskinesia Parkinson's disease nigrostriatal damage severity α7 vs β2* nAChR

α3β4 Ganglionic nAChR Binding vs Functional Efficacy: Nelonicline vs Varenicline

Nelonicline binds to human α3β4* nAChRs in IMR-32 neuroblastoma cells with a Ki of 60 nM—approximately 5-fold weaker than its α7 affinity. However, despite this measurable binding, nelonicline exhibits only 12% functional efficacy at 100,000 nM (100 μM) in a calcium flux assay in these same cells, indicating it acts as a very weak partial agonist or functional antagonist at ganglionic α3β4 receptors [1]. By comparison, varenicline binds α3β4 nAChRs with a Ki of 84 nM and functions as a partial agonist at this subtype, contributing to its known gastrointestinal and autonomic side effect profile (nausea in ~30% of patients) [2][3]. This dissociation between binding affinity and functional activation at α3β4 distinguishes nelonicline from broader-spectrum nicotinic ligands.

α3β4 nAChR selectivity ganglionic side effects autonomic safety calcium flux assay

Non-CYP450 Primary Metabolism: FMO/UGT Pathway Differentiation from Encenicline

Following a single 100 mg (100 μCi) oral dose in healthy subjects (n = 4), nelonicline (ABT-126) was extensively metabolized with only 6.6% of the dose excreted as unchanged parent drug in urine. The primary metabolic pathway was aza-adamantane N-oxidation mediated predominantly by flavin-containing monooxygenase 3 (FMO3) and to a lesser extent by kidney FMO1, yielding metabolite M1 (50.3% of dose in urine; 32.6% of circulating drug-related material). The second major pathway was aza-adamantane N-glucuronidation catalyzed by UGT1A4 and UGT2B10, producing M11 (19.9% in urine; 36.6% of circulating material). Neither M1 nor M11 is expected to possess clinically relevant on- or off-target pharmacological activity [1]. In contrast, encenicline's primary circulating metabolites are generated via CYP450-mediated quinuclidine N-oxidation and amide hydrolysis [2]. Nelonicline's predominant reliance on FMO/UGT rather than CYP450 pathways implies a lower risk of CYP-mediated drug–drug interactions and reduced sensitivity to CYP450 genetic polymorphisms.

drug metabolism flavin-containing monooxygenase N-glucuronidation drug-drug interaction UGT1A4

Phase 2b Alzheimer's Disease Monotherapy: Nelonicline vs Donepezil Head-to-Head Quantitative Cognitive Outcomes

In a 24-week, randomized, double-blind, placebo- and active-controlled Phase 2b trial enrolling 438 subjects with mild-to-moderate AD (MMSE 10–24), nelonicline (ABT-126) at doses of 25 mg, 50 mg, and 75 mg once daily was compared directly against donepezil 10 mg once daily and placebo. Donepezil significantly improved the 11-item ADAS-Cog total score from baseline to week 24 vs placebo (least squares mean difference −2.29 ± 0.95; one-sided P = 0.008). In contrast, no ABT-126 dose achieved statistical significance: 25 mg (−0.47 ± 0.94; P = 0.309), 50 mg (−0.87 ± 0.85; P = 0.153), and 75 mg (−1.08 ± 0.94; P = 0.127) [1]. Importantly, nelonicline demonstrated an acceptable safety profile indistinguishable from placebo, with constipation, fall, and headache as the most frequent adverse events, and no dose-limiting GI toxicity [1]. This trial provides a rigorously quantified efficacy benchmark establishing that while nelonicline is not positioned as a cognitive efficacy replacement for donepezil, its safety profile supports investigation in non-cognitive domains (e.g., negative symptoms, dyskinesias).

Alzheimer's disease ADAS-Cog donepezil comparator Phase 2b clinical trial cognitive efficacy

Negative Symptom Trend in Schizophrenia: Nelonicline's Clinical Signal Differentiation from Other α7 Agonists

In a 24-week, Phase 2b, double-blind, placebo-controlled trial in 432 nonsmoking, clinically stable subjects with schizophrenia, nelonicline (ABT-126) at 25 mg, 50 mg, and 75 mg once daily did not demonstrate a statistically significant procognitive effect on the primary endpoint (MCCB neurocognitive composite score: +2.66 for ABT-126 50 mg vs +2.46 for placebo; P > 0.05) [1]. However, a consistent trend toward improvement in negative symptoms was observed: at Week 24, the 16-item Negative Symptom Assessment (NSA-16) total score change from baseline was −4.27 for ABT-126 50 mg vs −3.00 for placebo (P = 0.059) [1]. This negative symptom signal was corroborated in a parallel study in smokers with schizophrenia (high-dose ABT-126 trend for negative symptom improvement) [2]. This distinguishes nelonicline from other α7 agonists such as encenicline and bradanicline (TC-5619), whose Phase 2/3 programs also failed on cognitive primary endpoints but did not report a consistent negative symptom trend [3]. Adverse event rates were similar between ABT-126 and placebo, with constipation as the only AE showing a notable difference (5.8% ABT-126 vs 0% placebo) [1].

schizophrenia negative symptoms NSA-16 scale Phase 2b procognitive failure α7 agonist clinical differentiation

Nelonicline (Citrate) Procurement Application Scenarios: Evidence-Anchored Research Use Cases


Preclinical Investigation of α7 nAChR-Mediated Antidyskinetic Mechanisms in Advanced Parkinson's Disease Models

Nelonicline is the preferred α7 nAChR agonist for preclinical LID studies employing MPTP-lesioned non-human primate models with severe (>90%) nigrostriatal dopaminergic denervation. Its retained antidyskinetic efficacy (~60% LID reduction at 0.3–1.0 mg/kg p.o.) in the severe damage condition—where the β2* agonist ABT-894 fails entirely—makes it uniquely suited for translational studies targeting late-stage Parkinson's disease dyskinesias [1]. Researchers should use nelonicline doses of 0.3–1.0 mg/kg administered orally 30 minutes before levodopa/carbidopa, with the understanding that efficacy strengthens with continued dosing over weeks [2].

α7-Selective Tool Compound for Studies Requiring Minimal 5-HT3 and α3β4 Confounding

For electrophysiology, calcium imaging, or in vivo behavioral pharmacology experiments where off-target effects at 5-HT3 receptors (emesis, GI motility) or ganglionic α3β4 nAChRs (autonomic effects) must be minimized, nelonicline's selectivity profile is quantitatively superior to both encenicline (~1-fold α7/5-HT3 selectivity) and varenicline (inverse 5-HT3 preference) at clinically relevant concentrations [1][2]. Furthermore, nelonicline's weak functional efficacy at α3β4 (12% at 100 μM) contrasts with varenicline's robust α3β4 partial agonism, reducing ganglionic confounds [3]. Recommended in vitro working concentrations: 0.1–10 μM for α7 activation; note that α3β4 binding (Ki = 60 nM) occurs without significant functional activation.

Negative Symptom-Focused Schizophrenia Research: Mechanistic Studies Using an α7 Agonist with Clinical Signal

Nelonicline is currently the only α7 nAChR agonist with a reproducible clinical trend toward negative symptom improvement across two independent Phase 2b schizophrenia trials (nonsmokers and smokers) [1][2]. For preclinical researchers investigating the neural circuitry of negative symptoms (e.g., prefrontal cortical hypofunction, reward processing deficits), nelonicline provides a translational tool with a clinical signal in the target domain. Doses of 50 mg once daily in human subjects produced the NSA-16 trend (−4.27 vs −3.00 placebo; P = 0.059) [1]; preclinical dose selection should aim for comparable receptor occupancy based on allometric scaling.

Drug–Drug Interaction Studies Leveraging FMO/UGT Metabolic Pathway Specificity

Nelonicline's primary clearance via FMO3-catalyzed N-oxidation and UGT1A4/2B10-catalyzed N-glucuronidation—rather than CYP450 isoforms—makes it an ideal probe substrate for investigating FMO/UGT-mediated drug metabolism in human hepatocyte or in vivo models [1]. Researchers can use nelonicline to study FMO3 genetic polymorphism effects (e.g., FMO3 variants associated with trimethylaminuria) on drug clearance, or to assess UGT1A4/2B10 induction/inhibition without the confounding overlay of CYP450 interactions that complicates interpretation of encenicline or varenicline pharmacokinetic studies [2].

Quote Request

Request a Quote for Nelonicline (citrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.